molecular formula C11H11NO3 B1402312 Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate CAS No. 1427460-51-2

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate

Cat. No.: B1402312
CAS No.: 1427460-51-2
M. Wt: 205.21 g/mol
InChI Key: DBBHHAGGQUOXSU-UHFFFAOYSA-N
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Description

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Mechanism of Action

Target of Action

Benzoxazole derivatives have been shown to exhibit antimicrobial activity against various pathogens , suggesting that their targets may be microbial proteins or enzymes.

Mode of Action

This is a common mechanism of action for many antimicrobial agents .

Biochemical Pathways

Given the antimicrobial activity of benzoxazole derivatives , it’s likely that the compound interferes with essential biochemical pathways in microbes, such as cell wall synthesis or DNA replication.

Result of Action

Based on the antimicrobial activity of benzoxazole derivatives , the compound likely leads to the death of microbial cells by disrupting essential cellular processes.

Biochemical Analysis

Biochemical Properties

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound can induce apoptosis and inhibit cell proliferation . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions and promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression. For instance, the compound has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This interaction can alter metabolic flux and affect the levels of metabolites within the cell. The compound’s metabolism often results in the formation of active or inactive metabolites, which can further influence cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution pattern of this compound is crucial for its activity, as it determines the concentration of the compound in different tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its function. It is often directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it allows for precise interactions with target biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methyl-1,3-benzoxazol-5-yl)acetate typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, potassium carbonate (K2CO3) as a base, and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is often carried out under argon atmosphere with blue LED light irradiation .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to be efficient, eco-friendly, and capable of producing high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2-methyl-1,3-benzoxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-12-9-5-8(6-11(13)14-2)3-4-10(9)15-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBHHAGGQUOXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231337
Record name 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-51-2
Record name 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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